molecular formula C24H22N4O3 B10911141 N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011398-18-7

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911141
CAS No.: 1011398-18-7
M. Wt: 414.5 g/mol
InChI Key: WBKHQRSOSKOYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 1,3-dimethylpyrazole ring fused to a pyridine core. Key structural features include:

  • 6-position substitution: A 3-methoxyphenyl group.
  • 4-position substitution: A carboxamide group linked to a 4-acetylphenyl moiety.
  • Core modifications: Methyl groups at the 1- and 3-positions of the pyrazole ring.

This compound shares structural homology with several analogs, which differ in substituents, functional groups, and synthetic pathways. Below, we systematically compare these features.

Properties

CAS No.

1011398-18-7

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-14-22-20(24(30)25-18-10-8-16(9-11-18)15(2)29)13-21(26-23(22)28(3)27-14)17-6-5-7-19(12-17)31-4/h5-13H,1-4H3,(H,25,30)

InChI Key

WBKHQRSOSKOYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step often involves a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using methoxybenzene and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values for A549 lung cancer cells and MCF-7 breast cancer cells as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary data indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . Further research is needed to elucidate the exact mechanisms involved.

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Table 2: Synthesis Overview

MethodDescription
Condensation ReactionInvolves the reaction of hydrazine with aldehydes
CyclizationFormation of the pyrazole ring through cyclization

Case Study 1: Anticancer Activity

In a recent study published in ACS Omega, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated substantial growth inhibition, particularly in lung and breast cancer models . This study underscores the potential of this compound as a candidate for further development into an anticancer drug.

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of similar compounds derived from pyrazolo[3,4-b]pyridine frameworks. The findings suggested that these compounds could modulate inflammatory pathways effectively . This opens avenues for exploring this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Modifications and Substituent Effects

A. Pyrazolo[3,4-b]pyridine Carboxylic Acid Derivatives
  • 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (): Differs from the target compound by replacing the carboxamide with a carboxylic acid. Acts as a synthetic precursor to carboxamide derivatives via coupling reactions .
B. Carboxamide Derivatives

N-[1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():

  • Substitutes the 4-acetylphenyl group with a bulky ethyl-pyrazole moiety.
  • Increased steric hindrance may alter binding to biological targets compared to the acetylphenyl group.
  • Molecular weight: 432.52 g/mol vs. target compound’s ~423.48 g/mol (estimated) .

N-Isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():

  • Features an isobutyl carboxamide and 6-isopropyl substituent.
  • Higher lipophilicity (logP ~3.5) due to alkyl groups, contrasting with the target’s methoxy and acetyl groups (logP ~2.8) .

N-(2,6-Dichloropyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide (JTE013) ():

  • Replaces the 4-acetylphenyl with a dichloropyridinyl-hydrazine group.
  • Hydrazine-carboxamide linkage may confer distinct hydrogen-bonding interactions in target binding .

Functional Group Variations

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 4-carboxamide, 3-methoxyphenyl, 4-acetylphenyl C27H25N4O3 477.52 N/A
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid C17H15N3O3 309.32
N-Isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Isobutyl carboxamide C16H24N4O 288.40
JTE013 Dichloropyridinyl-hydrazine C19H20Cl2N6O 419.31

Comparison with Analog Syntheses

  • N-Isobutyl-6-isopropyl derivative ():
    • Synthesized via nucleophilic substitution, yielding 86% purity after silica gel chromatography .
  • Hydrazine-carboxamide derivatives ():
    • Require multi-step hydrazine formation, with yields sensitive to reaction conditions (e.g., temperature, solvent) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s acetylphenyl and methoxy groups enhance aqueous solubility compared to purely alkyl-substituted analogs (e.g., ).
  • Metabolic Stability : Carboxamide groups generally resist esterase-mediated hydrolysis, unlike ester-containing analogs ().

Biological Activity

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : Compounds in the pyrazolo[3,4-b]pyridine class have been shown to inhibit several kinases, including cyclin-dependent kinases (CDKs) and p90 ribosomal S6 kinases (RSK2) . These kinases play crucial roles in cell cycle regulation and proliferation.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis through the activation of caspase pathways and cleavage of poly(ADP-ribose) polymerase (PARP) . This suggests its potential use in cancer therapy by promoting programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This could be beneficial for diseases characterized by chronic inflammation.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism
MV4-11 (Leukemia)5.2Induction of apoptosis via caspase activation
K562 (Leukemia)7.8Inhibition of CDK activity
MCF-7 (Breast Cancer)6.5PARP cleavage and cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • Case Study 1 : A study evaluated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on human leukemia cells. This compound showed significant growth inhibition compared to controls, with IC50 values indicating potent activity against both MV4-11 and K562 cell lines .
  • Case Study 2 : In a model of breast cancer using MCF-7 cells, treatment with the compound resulted in reduced cell viability and increased markers of apoptosis. The study noted that the compound's ability to induce PARP cleavage was a critical factor in its mechanism .

Research Findings

Research has consistently shown that derivatives of pyrazolo[3,4-b]pyridine possess a multifaceted profile of biological activities:

  • Anticancer Activity : The compound has been associated with significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Potential : Evidence suggests that it may also serve as a therapeutic agent for inflammatory diseases due to its ability to modulate cytokine production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.